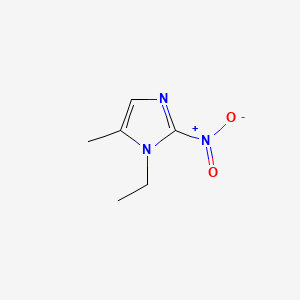

1-Ethyl-5-methyl-2-nitroimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethyl-5-methyl-2-nitroimidazole is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1-Ethyl-5-methyl-2-nitroimidazole and its derivatives are primarily recognized for their antimicrobial properties . They are effective against a range of pathogens, including bacteria and protozoa. The following table summarizes some key pharmaceutical applications:

| Application | Target Pathogen | Effectiveness |

|---|---|---|

| Treatment of bacterial infections | Escherichia coli, Staphylococcus aureus | Broad-spectrum activity |

| Anti-protozoal agent | Trichomonas vaginalis, Entamoeba histolytica | High efficacy compared to Metronidazole |

| Treatment of anaerobic infections | Bacteroides fragilis | Effective in clinical settings |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria. For instance, it was found to be more effective than Metronidazole in treating Trichomonas vaginalis infections, with a minimum inhibitory concentration (MIC) of 0.5 μg/ml compared to 2.0 μg/ml for Metronidazole .

- Combination Therapy : Research has indicated that combining this compound with other agents enhances its efficacy against resistant strains of bacteria and protozoa. In vivo studies showed that this combination led to improved therapeutic outcomes in animal models .

Oncological Applications

The nitroimidazole scaffold, including this compound, has been investigated for its potential in cancer therapy. The compound's ability to selectively target hypoxic tumor cells makes it a candidate for developing new anticancer agents.

Case Studies

- Hypoxia Selectivity : In a study focusing on hypoxic conditions prevalent in tumors, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

- Combination with Chemotherapeutics : Preclinical trials have shown that when used alongside conventional chemotherapy drugs, this compound can enhance the overall effectiveness of treatment regimens for pancreatic and colorectal cancers .

Chemical Synthesis and Development

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. The development of these compounds often focuses on modifying the nitro group or the imidazole ring to improve pharmacokinetics and reduce toxicity.

Synthesis Overview

The compound can be synthesized through a multi-step process involving:

- Formation of the Imidazole Ring : Starting from simple precursors like ethylamine and methyl nitroacetate.

- Nitration : Introducing the nitro group at the appropriate position on the imidazole ring.

- Purification : Utilizing techniques such as recrystallization and chromatography to obtain pure compounds suitable for biological testing .

化学反応の分析

Reduction Reactions

The nitro group at position 2 undergoes reduction under catalytic hydrogenation conditions, forming 1-ethyl-5-methyl-2-aminoimidazole. This reaction is critical for generating intermediates with enhanced biological activity.

In microbial systems, Bacteroides strains reduce the nitro group to 5-amino derivatives, with susceptible strains producing cytotoxic intermediates that disrupt DNA synthesis .

Substitution and Functionalization

While direct substitution at the nitro group is uncommon due to its electron-withdrawing nature, the compound participates in reactions involving its alkyl substituents:

-

Esterification : Derivatives with hydroxyl-containing side chains (e.g., secnidazole analogs) undergo esterification with acyl chlorides (e.g., stearoyl chloride, nitrobenzoyl chlorides) under reflux conditions .

-

Nucleophilic Substitution : In metronidazole-derived analogs, hydroxyethyl groups react with amines (e.g., hexylamine, sulfanilamide) to form alkylamide derivatives .

Stability and Decomposition

The compound exhibits stability under neutral conditions but decomposes in strongly acidic or alkaline environments. Key decomposition pathways include:

-

Acid-Catalyzed Degradation : Protonation of the imidazole ring leads to ring cleavage and formation of unidentified byproducts.

-

Oxidative Breakdown : Exposure to nitric acid oxidizes alkyl side chains, though specific products remain uncharacterized.

Pharmacologically Relevant Transformations

Under hypoxic conditions, nitroreductases bioactivate the nitro group via a two-electron reduction, generating nitric oxide (NO) and reactive oxygen species (ROS). These intermediates inhibit mycobacterial mycolic acid synthesis and disrupt ATP production in Mycobacterium tuberculosis, highlighting its antitubercular potential .

Comparative Reactivity with Structural Analogs

| Property | 1-Ethyl-5-methyl-2-nitroimidazole | 5-Ethyl-1-methyl-2-nitroimidazole |

|---|---|---|

| Reduction Kinetics | Faster (steric hindrance at N1) | Slower |

| Solubility in Polar Solvents | Moderate | High |

| Metabolic Stability | Lower (rapid nitro reduction) | Higher |

特性

CAS番号 |

23571-36-0 |

|---|---|

分子式 |

C6H9N3O2 |

分子量 |

155.15 g/mol |

IUPAC名 |

1-ethyl-5-methyl-2-nitroimidazole |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)4-7-6(8)9(10)11/h4H,3H2,1-2H3 |

InChIキー |

NIZHAUDFIOIGPX-UHFFFAOYSA-N |

正規SMILES |

CCN1C(=CN=C1[N+](=O)[O-])C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。